molecular formula C12H13N3O5S B2834597 4-((1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2034310-11-5

4-((1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2834597
CAS RN: 2034310-11-5
M. Wt: 311.31
InChI Key: XLQLGFQLPGFINT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : This study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. The research produced derivatives like pyran, pyridine, and pyrazole, which demonstrated significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Antioxidant Activity

  • Green Synthesis of Pyranopyrazoles and Their Antioxidant Activity : An imidazole-based ionic liquid was used as a catalyst for synthesizing pyranopyrazole compounds. These compounds, after being fully characterized, showed higher antioxidant activity compared to vitamin E and ascorbic acid in certain assays (Aliabadi & Mahmoodi, 2016).

Cancer Research

  • Synthesis and Anticancer Evaluation of Pyrazole Derivatives : This study reported the synthesis of novel thiosemicarbazide, carbamothioate, thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives. These compounds were tested for their in vitro anticancer activity, showing promising results against certain cancer cell lines (El-Gaby et al., 2017).

Synthesis and Characterization

  • Synthesis, Characterization, and Antimicrobial Activity of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : This paper discusses the synthesis of a new series of compounds, characterized through various spectroscopic techniques. These compounds exhibited antibacterial and antifungal activities (Shah et al., 2014).

Drug Efficacy and Inhibitory Properties

  • Discovery, Synthesis and Molecular Corroborations of Medicinally Important Novel Pyrazoles : The paper details the synthesis and biological evaluation of novel pyrazole derivatives. These compounds showed significant antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies suggested their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial and antifungal activities, while others may have anti-inflammatory or antitumor effects .

Future Directions

The future directions for research into imidazole-containing compounds are vast, given their broad range of chemical and biological properties . These compounds have become an important synthon in the development of new drugs , and there is ongoing research into their potential uses in various fields of medicine and biology.

properties

IUPAC Name

4-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-2-9(3-12(16)19-8)20-10-5-15(6-10)21(17,18)11-4-13-7-14-11/h2-4,7,10H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQLGFQLPGFINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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